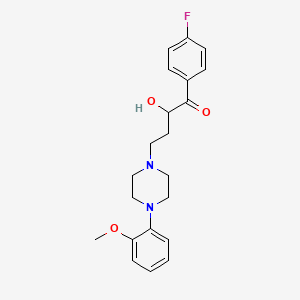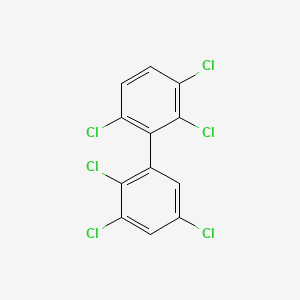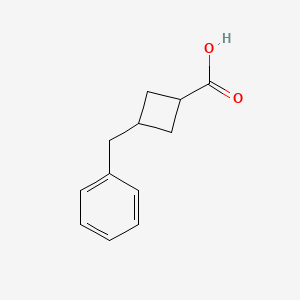
3-Benzylcyclobutanecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex, involving multiple steps and the need for stereoselective procedures. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved through a process that included diastereomeric salt formation and chromatography on a chiral stationary phase . Similarly, the synthesis of 3-oxocyclobutanecarboxylic acid involved bromination, cyclization, salification, and hydrolysis, with the structure of the product confirmed by various analytical techniques .
Molecular Structure Analysis
Molecular structure analysis often involves computational methods such as DFT calculations. For example, structural optimization and molecular docking analysis were conducted for benzofuran-carboxylic acids derivatives, which are structurally related to benzylcyclobutanecarboxylic acid . These studies can reveal information about the stability and reactivity of the molecule, as well as its potential biological activities.
Chemical Reactions Analysis
The chemical reactivity of cyclobutane derivatives can be influenced by their functional groups. The papers describe various reactions, such as the highly endo-selective [2 + 2]-photocycloaddition reactions , and the Schiff base mediated Michael addition . These reactions are crucial for constructing novel heterocyclic compounds and expanding the utility of cyclobutane derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can be diverse. For instance, the synthesis of enantiomerically pure cyclohexanecarboxylic acid derivatives involved microbial dihydroxylation, showcasing the potential for specific oxidative and rearrangement processes . Additionally, the study of benzofuran-carboxylic acids derivatives provided insights into their vibrational properties, nonlinear optical properties, and biological activities .
Applications De Recherche Scientifique
Scale-up Synthesis in Continuous Photo Flow Chemistry
Yamashita et al. (2019) explored the scale-up synthesis of a cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This synthesis is significant for preparing biologically active compounds and materials containing a cyclobutane ring system, which is labeled with deuterium atoms. This method is particularly relevant for the synthesis of internal standards in quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Multigram Synthesis of Building Blocks
Ryabukhin et al. (2018) described a method for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid and other derivatives. This method emphasizes the use of ethyl 3,3-difluorocyclobutanecarboxylate as a convenient intermediate for producing various target derivatives (Ryabukhin et al., 2018).
Synthesis of Novel β-Aminocyclobutanecarboxylic Acid Derivatives
Meiresonne et al. (2011) focused on synthesizing novel β-aminocyclobutanecarboxylic acid derivatives through a sequential solvent-free aza-Michael addition. This method provided highly substituted cyclobutanedicarboxylic acid derivatives, contributing to the study of donor-acceptor substituted four-membered rings (Meiresonne, Mangelinckx, & De Kimpe, 2011).
Improvements in Synthesis of 3-Oxocyclobutanecarboxylic Acid
Bin and Zheng-lin (2010) developed an improved method for synthesizing 3-Oxocyclobutanecarboxylic acid. This method offers advantages such as ease of operation and low cost, making it feasible for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Synthesis of Heterocyclic Compounds
Rajkumar et al. (2015) developed a facile method for preparing novel heterocyclic compounds. This method involves a three-component, one-pot synthesis process, contributing to the efficient creation of diverse heterocyclic structures (Rajkumar, Suman, & Raju, 2015).
Safety And Hazards
The safety data sheet for a related compound, cyclobutanecarboxylic acid, indicates that it is combustible, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage . It’s reasonable to assume that 3-Benzylcyclobutanecarboxylic acid may have similar hazards, but specific information is not available.
Propriétés
IUPAC Name |
3-benzylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQDLNLCZMLBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216227 | |
| Record name | Cyclobutanecarboxylic acid, 3-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylcyclobutanecarboxylic acid | |
CAS RN |
66016-21-5 | |
| Record name | 3-(Phenylmethyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



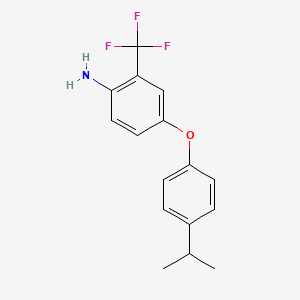
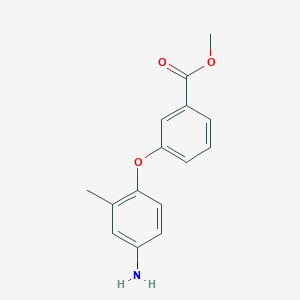
![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)
![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

